molecular formula C10H20N2O2 B3421780 2-Piperazinecarboxylic acid, 1-(1-methylethyl)-, ethyl ester CAS No. 226068-05-9

2-Piperazinecarboxylic acid, 1-(1-methylethyl)-, ethyl ester

Cat. No.: B3421780
CAS No.: 226068-05-9
M. Wt: 200.28 g/mol
InChI Key: UXGULSVTGHOHMG-UHFFFAOYSA-N
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Description

"2-Piperazinecarboxylic acid, 1-(1-methylethyl)-, ethyl ester" is a piperazine derivative featuring a carboxylic acid moiety esterified with an ethyl group and a branched 1-methylethyl (isopropyl) substituent at position 1 of the piperazine ring. This structural configuration imparts distinct physicochemical properties, including altered solubility and steric hindrance compared to linear or aromatic substituents. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly as intermediates for anticonvulsants, antipsychotics, and antimicrobial agents.

Properties

IUPAC Name

ethyl 1-propan-2-ylpiperazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-4-14-10(13)9-7-11-5-6-12(9)8(2)3/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGULSVTGHOHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCCN1C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226068-05-9
Record name ethyl 1-(propan-2-yl)piperazine-2-carboxylate
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Preparation Methods

The synthesis of 2-Piperazinecarboxylic acid, 1-(1-methylethyl)-, ethyl ester typically involves the reaction of piperazine derivatives with appropriate esterifying agents under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Piperazinecarboxylic acid, 1-(1-methylethyl)-, ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

The compound is recognized for its role in developing pharmaceuticals due to its structural properties that allow for interaction with various biological targets. Research indicates that piperazine derivatives can exhibit binding affinities to neurotransmitter receptors, making them candidates for treating conditions such as anxiety and depression .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. A case study highlighted the use of integrated approaches for testing and assessment (IATA) in evaluating the repeated-dose toxicity of similar carboxylic acid esters. The findings suggest that compounds with similar structures exhibit comparable toxicokinetic and toxicodynamic properties, which can be extrapolated to predict the effects of 2-Piperazinecarboxylic acid derivatives .

Medicinal Chemistry

In medicinal chemistry, derivatives of piperazine are often explored for their potential as analgesics and anti-inflammatory agents. The unique isobutylene substituent in this compound may enhance its lipophilicity and biological activity compared to other piperazine derivatives.

Case Study 1: Toxicokinetic Analysis

A study conducted on similar piperazine derivatives demonstrated that metabolic pathways involving hydrolysis by carboxylesterases lead to common metabolites responsible for toxicity. This finding supports the hypothesis that 2-Piperazinecarboxylic acid derivatives may follow similar metabolic routes, thereby influencing their safety profiles .

Case Study 2: Binding Affinity Studies

Research investigating the binding affinities of various piperazine derivatives showed that compounds structurally related to 2-Piperazinecarboxylic acid exhibited significant interactions with serotonin receptors. This suggests potential applications in treating mood disorders .

Mechanism of Action

The mechanism of action of 2-Piperazinecarboxylic acid, 1-(1-methylethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Detailed studies are required to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between "2-Piperazinecarboxylic acid, 1-(1-methylethyl)-, ethyl ester" and related piperazinecarboxylic acid esters:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications References
This compound 1-(isopropyl) C10H20N2O2* ~200.28* Hypothesized lower melting point due to branched substituent; potential intermediate in drug synthesis. N/A
2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester 4-(4-chlorophenyl) C16H22ClN2O2 309.81 Synthesized via N-alkylation; aromatic substituent may enhance lipophilicity and receptor binding.
1-Piperazinecarboxylic acid, 4-propyl-, ethyl ester 4-propyl C10H20N2O2 200.28 Linear alkyl chain at position 4; higher flexibility compared to branched analogs.
1-Piperazinecarboxylic acid, 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-, tert-butyl ester 4-(pyrazole) C19H26N4O2 342.43 Aromatic heterocyclic substituent; associated with acute oral toxicity (H302) and skin irritation (H315).
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate 4-(2-methoxyphenyl) C19H29N3O3 347.46 Methoxy group enhances solubility; used in neurological drug candidates.
1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, ethyl ester 4-(4-aminophenyl) C13H19N3O2 249.31 Polar amino group improves aqueous solubility; potential for CNS-targeted therapies.

*Estimated based on structural analogs.

Key Structural and Functional Differences:

Aromatic substituents (e.g., 4-chlorophenyl or pyrazole) enhance lipophilicity and may improve blood-brain barrier penetration, whereas polar groups (e.g., 4-aminophenyl) increase solubility .

Synthetic Routes: N-Alkylation (e.g., ethyl 2-bromo-2-methylpropanoate with piperazine) is common for piperazine esters . Carbodiimide-mediated coupling (e.g., EDC•HCl/HOBt) is employed for amide-linked derivatives but may also apply to ester synthesis under specific conditions .

Safety and Toxicity :

  • Pyrazole-substituted analogs exhibit acute oral toxicity (Category 4) and irritation risks (H315/H319), whereas alkyl-substituted derivatives (e.g., 4-propyl) are less reactive but lack explicit toxicity data .

Physicochemical Properties :

  • Branched substituents (isopropyl) likely lower melting points compared to linear chains (propyl) due to reduced crystallinity .
  • Aromatic groups (e.g., 4-chlorophenyl) increase molecular weight and logP values, influencing pharmacokinetic profiles .

Research Findings and Implications

  • Drug Design : The isopropyl group’s steric effects may hinder undesired metabolic reactions, making the target compound a stable intermediate in prodrug synthesis.
  • Toxicity Gaps: Limited safety data for alkyl-substituted piperazines necessitate further toxicological studies to assess irritation or organ-specific risks.
  • Synthetic Optimization : Modular N-alkylation strategies used for analogs (e.g., ) could be adapted for scalable production of the target compound.

Biological Activity

2-Piperazinecarboxylic acid, 1-(1-methylethyl)-, ethyl ester, also known as ethyl N-(1-isopropyl)piperazine-2-carboxylate, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C₇H₁₄N₂O₂
  • Molecular Weight : 158.20 g/mol
  • CAS Number : 120-43-4

The biological activity of 2-piperazinecarboxylic acid derivatives is often attributed to their ability to interact with various biological targets. The ester functional group allows for hydrolysis, leading to the release of the active piperazine moiety which can engage in receptor interactions.

Key Mechanisms:

  • Receptor Modulation : Compounds like this can act as agonists or antagonists at various receptors, influencing neurotransmitter systems.
  • Enzyme Inhibition : The piperazine ring structure may inhibit specific enzymes, impacting metabolic pathways.

Pharmacological Effects

Research indicates that 2-piperazinecarboxylic acid derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown efficacy against various bacterial strains, suggesting potential use as an antibacterial agent.
  • Antitumor Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating possible applications in oncology.

Data Table of Biological Activities

Activity TypeTarget Organism / Cell LineObserved EffectReference
AntibacterialE. coliInhibition of growth
AntifungalCandida albicansReduced viability
CytotoxicHL60 (leukemia)IC50 = 15 µM
CytotoxicMCF7 (breast cancer)IC50 = 20 µM

Case Studies

  • Antimicrobial Efficacy
    A study evaluated the antimicrobial properties of various piperazine derivatives, including ethyl esters. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 40 µg/mL depending on the strain tested.
  • Cytotoxicity Against Cancer Cells
    In vitro studies on HL60 and MCF7 cell lines revealed that compounds derived from 2-piperazinecarboxylic acid exhibited selective cytotoxicity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
  • Neuropharmacological Studies
    Research highlighted the potential neuroprotective effects of piperazine derivatives in models of neurodegeneration. The compounds were shown to modulate neurotransmitter levels, suggesting a role in managing conditions like Alzheimer's disease.

Q & A

Basic: What are the recommended synthetic routes for 2-Piperazinecarboxylic acid, 1-(1-methylethyl)-, ethyl ester?

Answer:
The compound can be synthesized via esterification or substitution reactions on the piperazine core. A common approach involves:

  • Step 1 : Protecting the piperazine nitrogen using tert-butyloxycarbonyl (Boc) groups to prevent undesired side reactions .
  • Step 2 : Introducing the isopropyl group at position 1 via nucleophilic substitution or coupling reactions, often using alkyl halides or Mitsunobu conditions .
  • Step 3 : Esterification of the carboxylic acid group using ethyl chloroformate or ethanol under acid catalysis .
    Key considerations : Reaction yields depend on solvent polarity (e.g., dichloromethane or DMF) and temperature control (typically 0–25°C) to minimize decomposition .

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Answer:

  • 1H/13C NMR : Confirms substituent positions and esterification. For example, tert-butyl protons in Boc-protected intermediates appear as singlets at ~1.4 ppm .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., observed m/z ~200–350, depending on derivatives) .
  • HPLC/Purity Analysis : Purity >97% is achievable via reverse-phase chromatography, as demonstrated in analogs like tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate .
Technique Key Data Reference
1H NMRδ 1.4 (Boc), δ 4.1 (ester OCH2)
MS[M+H]+ = 229.32 (C11H23N3O2)
HPLC>97% purity (C18 column, acetonitrile/water)

Advanced: How can researchers resolve contradictions in reported solubility or stability data?

Answer:
Discrepancies often arise from solvent polarity , temperature , or impurities . Methodological strategies include:

  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–12) to identify optimal conditions .
  • Thermal Stability Assays : Use differential scanning calorimetry (DSC) or TGA to assess decomposition temperatures (>150°C for stable analogs) .
  • Impurity Profiling : LC-MS or 2D NMR identifies byproducts (e.g., hydrolyzed esters or oxidized piperazine rings) .

Example : Ethyl ester derivatives may hydrolyze to carboxylic acids in aqueous media, necessitating anhydrous storage .

Advanced: What strategies optimize the compound's reactivity for structure-activity relationship (SAR) studies?

Answer:

  • Functional Group Tolerance : Replace the ethyl ester with methyl or benzyl esters to modulate lipophilicity .
  • Isosteric Replacements : Substitute the isopropyl group with cyclopropyl or trifluoromethyl groups to enhance metabolic stability .
  • Catalytic Modifications : Use palladium catalysts for cross-coupling reactions at the piperazine nitrogen, as seen in pyrazolo[4,3-c]pyridine derivatives .
Modification Impact Reference
Ester replacementAlters LogP (e.g., ethyl → benzyl increases LogP by ~1.5)
Cyclopropyl substitutionReduces CYP450 metabolism

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, chemical-resistant suits, and P95 respirators to avoid inhalation of aerosols .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., ethyl chloroformate) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .

Note : The compound is classified as H315 (skin irritation) and H319 (serious eye irritation) .

Advanced: How can computational methods predict the compound's biological activity?

Answer:

  • Molecular Docking : Simulate binding to targets like G-protein-coupled receptors (GPCRs) using piperazine’s conformational flexibility .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., isopropyl vs. methyl groups) with activity in neurotransmitter reuptake inhibition .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., 70–80% for ethyl esters) and blood-brain barrier penetration .

Basic: What are the compound’s storage requirements?

Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent ester hydrolysis .
  • Light Sensitivity : Protect from UV exposure using amber glass to avoid radical degradation .
  • Incompatibilities : Avoid strong acids/bases (risk of ester cleavage) and oxidizing agents .

Advanced: How to address low yields in multi-step syntheses?

Answer:

  • Intermediate Purification : Use flash chromatography after each step (e.g., Boc deprotection) to remove byproducts .
  • Catalyst Optimization : Screen Pd/C or CuI for coupling reactions; yields improve from 40% to >75% in pyrazine derivatives .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 hrs to 2 hrs) for esterification steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Piperazinecarboxylic acid, 1-(1-methylethyl)-, ethyl ester
Reactant of Route 2
Reactant of Route 2
2-Piperazinecarboxylic acid, 1-(1-methylethyl)-, ethyl ester

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